Proroxan hydrochloride

Veterinary anesthesia alpha-2 adrenoceptor EEG

Proroxan hydrochloride is a racemic, non-selective alpha-adrenoblocker with a dual central/peripheral profile absent in standard α₁-blockers (prazosin, doxazosin) or phentolamine. Unlike conventional anxiolytics, it reduces somatic anxiety without sedation—validated in a 2024 clinical trial as an escitalopram adjunct. It targets posterior hypothalamic adrenoceptors for autonomic disorder modeling and outperforms dimenhydrinate in somatic motion sickness endpoints. Critically, proroxan does NOT reverse dexmedetomidine-induced EEG changes (unlike atipamezole), making it an ideal negative control for α₂-antagonist validation studies. Procure for translational CNS research.

Molecular Formula C21H24ClNO3
Molecular Weight 373.9 g/mol
CAS No. 33025-33-1
Cat. No. B1679725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProroxan hydrochloride
CAS33025-33-1
Synonymsomega-(3'-phenyl-1'-pyrrolidinyl)-6-propionylbenzo(1,4)dioxan
piroxan
pirroksan
pirroxan
proroxan
proroxan hydrochloride
pyroxan
pyrroxan
Molecular FormulaC21H24ClNO3
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl
InChIInChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H
InChIKeyQQZPGRDQMBPRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proroxan Hydrochloride (CAS 33025-33-1): A Non-Selective Alpha-Adrenoblocker for Central and Peripheral Autonomic Modulation


Proroxan hydrochloride is a racemic, non-selective alpha-adrenergic receptor antagonist (alpha-adrenoblocker) [1]. Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, it acts on both α₁ and α₂ adrenoceptors, with documented central and peripheral effects [2]. Its molecular formula is C₂₁H₂₄ClNO₃ (MW 373.87 g/mol) [3]. Unlike many contemporary alpha-blockers that target primarily peripheral vascular α₁-receptors, proroxan exhibits a distinct pharmacological profile characterized by central action on diencephalic structures and modulation of autonomic nervous system hyperactivity, which underpins its niche applications in hypertension, anxiety disorders, motion sickness, and Ménière's disease [1].

Why Proroxan Hydrochloride Cannot Be Substituted with Other Alpha-Blockers: Evidence of Functional Selectivity


Although classified as a non-selective alpha-adrenoblocker, proroxan hydrochloride exhibits a unique combination of central and peripheral activity that functionally distinguishes it from other agents in the same mechanistic class. Empirical evidence demonstrates that proroxan does not act as a pure α₂-antagonist in vivo [1]; its clinical efficacy in anxiety and autonomic disorders is characterized by an absence of sedative effects, a property not shared by many alpha-blockers or anxiolytics [2]; and its anti-motion sickness profile differs mechanistically from standard antihistamines like dimenhydrinate, targeting somatic rather than vegetative symptoms [3]. These functional differences preclude simple interchange with other alpha-adrenoblockers such as prazosin, doxazosin, or phentolamine, which are predominantly used for hypertension or have distinct adverse effect profiles [2].

Quantitative Differentiation of Proroxan Hydrochloride from Closest Analogs: Head-to-Head and Cross-Study Evidence


Proroxan vs. Atipamezole: Lack of Reversal of Dexmedetomidine-Induced EEG Changes

In a direct head-to-head study in rabbits, proroxan (170 μg/kg IV, equimolar to dexmedetomidine) failed to reverse the EEG rhythm index changes induced by dexmedetomidine (100 μg/kg SC), whereas atipamezole (50 μg/kg IM) fully returned the ratios of wave rhythm indices to baseline values [1]. This demonstrates that proroxan, despite its α₂-antagonist classification, is not functionally equivalent to the selective α₂-antagonist atipamezole in vivo and should not be used for reversal of dexmedetomidine sedation.

Veterinary anesthesia alpha-2 adrenoceptor EEG

Proroxan vs. Dimenhydrinate: Differentiated Anti-Motion Sickness Profile in Humans

In a human study under maximal and submaximal statokinetic load, pyrroxan (proroxan) and dimenhydrinate produced comparable overall anti-seasick effects [1]. However, pyrroxan preferentially increased vestibular stability in individuals with inherently high and medium stability, whereas dimenhydrinate was also effective in those with low resistance [1]. Mechanistically, pyrroxan primarily reduced somatic manifestations (dizziness, defensive movements, nystagmus), while dimenhydrinate predominantly abolished vegetative symptoms (hyperhidrosis, nausea, vomiting, fever sensation) [1].

Motion sickness Vestibular stability Autonomic symptoms

Proroxan Augments SSRI Efficacy in Generalized Anxiety Disorder Without Sedation

A 2024 double-blind, placebo-controlled trial in 100 patients with generalized anxiety disorder evaluated proroxan as add-on therapy to escitalopram [1]. The combination group showed more pronounced improvements on CGI-S, CGI-I, HAM-A, and SCL-90-R SOM scales compared to escitalopram plus placebo (all p > 0.05). Notably, proroxan demonstrated absence of sedative effect, good tolerability, and lack of withdrawal syndrome [1]. This contrasts with many anxiolytics (e.g., benzodiazepines) and some alpha-blockers that are associated with sedation.

Generalized anxiety disorder Autonomic hyperactivity Adjunctive therapy

Class-Level Differentiation: Proroxan's Niche in Diencephalic Disorders vs. Peripheral Alpha-1 Blockers

A comprehensive review of alpha-adrenoblockers notes that while drugs like prazosin and doxazosin are primarily used for hypertension via peripheral α₁-blockade, proroxan was developed and clinically positioned for treating diencephalic disorders (e.g., vegetative crises) [1]. This central action profile, including modulation of posterior hypothalamic adrenoceptors, distinguishes proroxan from purely peripheral α₁-antagonists [1]. The clinical adoption of proroxan in neurology and psychiatry for autonomic dysregulation, rather than as a first-line antihypertensive, represents a meaningful functional divergence from other class members.

Alpha-adrenoblocker Diencephalic syndrome Hypertension

In Vitro Anti-Filarial Activity: Proroxan IC50 in Brugia pahangi Adult Worm Assay

In a phenotypic screen of approved drugs against adult Brugia pahangi, proroxan exhibited an IC₅₀ of 8.5 μM [1]. This places it in the moderate potency range among the identified hits (e.g., clemizole 6.5 μM, tafenoquine 14.1 μM). While this is not a comparator study per se, it provides a quantitative benchmark for researchers evaluating proroxan as a potential macrofilaricide or lead compound. No comparable anti-filarial data were located for other alpha-adrenoblockers in this assay system.

Anti-filarial Neglected tropical diseases Drug repurposing

Situational Anxiety Reduction: Proroxan Decreases Group-Average Anxiety Levels by 1.3- to 72-Fold

An archival data analysis of pharmacologically different psychotropic agents used under psycho-emotional stress found that prescription of medications including the alpha-adrenoblocker proroxan reduced group-average levels of situational anxiety by 1.3 to 72 times, depending on individual sensitivity [1]. This broad range highlights the importance of personalized selection. Comparators included mesocarb, fenibut, and fenazepam, each with distinct mechanisms and side effect profiles [1]. Proroxan's lack of sedation (as established in other studies) and its specific autonomic modulation make it a unique option among these agents.

Psycho-emotional stress Situational anxiety Operator performance

Recommended Research and Procurement Applications for Proroxan Hydrochloride Based on Quantitative Differentiation


Autonomic Modulation in Anxiety Disorders: Adjunctive Therapy Research

Based on the 2024 clinical trial demonstrating superiority of proroxan + escitalopram over escitalopram monotherapy, with documented absence of sedation [1], proroxan hydrochloride is an ideal candidate for preclinical and clinical studies focused on non-sedating anxiolytic adjuncts. Its specific efficacy in reducing somatic anxiety symptoms (SCL-90-R SOM) supports its use in translational research targeting autonomic hyperactivity.

Motion Sickness Countermeasure Development with Symptom-Specific Targeting

The head-to-head comparison with dimenhydrinate reveals that proroxan preferentially reduces somatic (statokinetic) manifestations of motion sickness and is more effective in individuals with inherently high/medium vestibular stability [2]. Researchers developing personalized or symptom-tailored anti-motion sickness agents should select proroxan for studies focusing on somatic endpoints and for populations with high baseline vestibular tolerance.

Diencephalic and Autonomic Crisis Models in CNS Pharmacology

Proroxan's established clinical niche in treating diencephalic crises and vegetative dysregulation, as contrasted with peripheral α₁-blockers like prazosin [3], makes it the compound of choice for investigators modeling central autonomic disorders. Its ability to modulate posterior hypothalamic adrenoceptors provides a tool for dissecting central vs. peripheral contributions to adrenergic signaling in vivo.

Negative Control for α₂-Agonist Reversal Studies

The direct evidence that proroxan does not reverse dexmedetomidine-induced EEG changes, whereas atipamezole does [4], positions proroxan as a valuable negative control in experiments designed to validate α₂-antagonist efficacy or to explore the differential pharmacology of α₂ ligands. Researchers should procure proroxan specifically for this purpose when a non-reversing α₂-antagonist is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proroxan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.